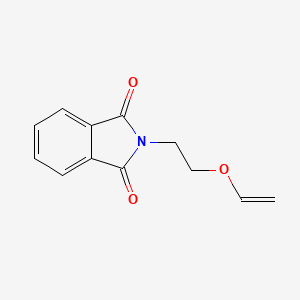

2-(2-(Vinyloxy)ethyl)isoindoline-1,3-dione

Descripción general

Descripción

2-(2-(Vinyloxy)ethyl)isoindoline-1,3-dione is a heterocyclic compound characterized by an isoindoline nucleus and a vinyloxyethyl substituent.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-(Vinyloxy)ethyl)isoindoline-1,3-dione typically involves the condensation reaction of an aromatic primary amine with a maleic anhydride derivative. This reaction forms the isoindoline-1,3-dione scaffold, which is then further functionalized to introduce the vinyloxyethyl group . The reaction conditions often include the use of a base such as cesium carbonate (Cs₂CO₃) to catalyze the process, resulting in a domino β-addition and γ-aldol reaction .

Industrial Production Methods

In an industrial setting, the production of this compound may involve solventless conditions to adhere to green chemistry principles. This approach minimizes the use of hazardous solvents and reduces waste, making the process more environmentally friendly . The reaction is typically carried out under controlled heating to ensure the efficient formation of the desired product .

Análisis De Reacciones Químicas

Types of Reactions

2-(2-(Vinyloxy)ethyl)isoindoline-1,3-dione undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form different functionalized derivatives.

Reduction: Reduction reactions can modify the isoindoline-1,3-dione core, leading to the formation of reduced derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as potassium permanganate (KMnO₄) for oxidation, reducing agents like sodium borohydride (NaBH₄) for reduction, and nucleophiles for substitution reactions . The reaction conditions vary depending on the desired transformation but often involve controlled temperatures and specific solvents to optimize the reaction outcomes .

Major Products Formed

The major products formed from these reactions include various functionalized isoindoline-1,3-dione derivatives, which can be further utilized in different applications such as pharmaceuticals and materials science .

Aplicaciones Científicas De Investigación

Organic Synthesis

Building Block in Organic Chemistry

- 2-(2-(Vinyloxy)ethyl)isoindoline-1,3-dione serves as a versatile intermediate in the synthesis of more complex organic molecules. It is particularly useful in the preparation of derivatives that can be further functionalized for specific applications in pharmaceuticals and agrochemicals .

Synthesis of Hydroxylamine Derivatives

- The compound is utilized in the synthesis of O-(2-(vinyloxy)ethyl)hydroxylamine, which is an important intermediate for various chemical reactions. This transformation involves the reaction of this compound with reagents like triphenylphosphine and N-hydroxyphthalimide in tetrahydrofuran (THF), showcasing its role as a precursor for hydroxylamine derivatives .

Medicinal Chemistry

Potential Antitumor Agents

- Research indicates that derivatives of this compound may exhibit antitumor properties. Compounds synthesized from this isoindoline derivative have been evaluated for their efficacy against various cancer cell lines, suggesting a promising avenue for the development of new anticancer therapies .

Biological Studies

- The compound is also employed in biological studies to understand enzyme mechanisms and interactions within biological systems. Its reactive functional groups allow it to act as a probe in biochemical assays.

Materials Science

Development of New Materials

- In industrial applications, this compound is being explored for its potential in developing new materials. Its unique chemical structure may contribute to the formulation of advanced polymers and coatings that require specific mechanical properties or chemical resistance .

Dyes and Coatings

- The compound's reactivity makes it suitable for use in producing dyes and coatings. Its incorporation into polymer matrices can enhance the performance characteristics of these materials, making them more durable and effective for various applications .

Case Studies and Research Findings

Mecanismo De Acción

The mechanism of action of 2-(2-(Vinyloxy)ethyl)isoindoline-1,3-dione involves its interaction with specific molecular targets and pathways. For instance, it modulates the dopamine receptor D3, which suggests its potential application as an antipsychotic agent . Additionally, the compound’s ability to inhibit β-amyloid protein aggregation indicates its potential in treating Alzheimer’s disease . The exact molecular pathways involved in these actions are still under investigation, but they likely involve complex interactions with various cellular targets .

Comparación Con Compuestos Similares

Similar Compounds

N-isoindoline-1,3-dione: A closely related compound with similar chemical reactivity and applications.

Phthalimide: Another isoindoline-1,3-dione derivative known for its use in organic synthesis and pharmaceuticals.

Indole derivatives: Compounds containing the indole nucleus, which share some biological activities with isoindoline-1,3-dione derivatives.

Uniqueness

2-(2-(Vinyloxy)ethyl)isoindoline-1,3-dione is unique due to its vinyloxyethyl substituent, which imparts distinct chemical properties and reactivity. This unique structure allows for specific interactions with molecular targets, making it a valuable compound for various scientific and industrial applications .

Actividad Biológica

The compound 2-(2-(Vinyloxy)ethyl)isoindoline-1,3-dione belongs to the isoindoline-1,3-dione family, which has been extensively studied for its diverse biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The molecular structure of this compound features an isoindoline core with a vinyloxyethyl substituent. This structural configuration is crucial for its interaction with biological targets.

1. Anti-inflammatory Activity

Research indicates that isoindoline derivatives exhibit significant anti-inflammatory properties. For instance, compounds derived from isoindoline-1,3-dione have been shown to inhibit cyclooxygenase (COX) enzymes, which play a critical role in the inflammatory process. In a study assessing various derivatives, some exhibited greater inhibition of COX-2 compared to the reference drug meloxicam . The mechanism involves modulation of pro-inflammatory factors such as inducible nitric oxide synthase (iNOS) and tumor necrosis factor (TNF-α), while enhancing anti-inflammatory markers like interleukin-10 (IL-10) .

2. Anticancer Activity

The compound has demonstrated notable anticancer activity through in vitro studies against various human tumor cell lines. In a National Cancer Institute (NCI) evaluation, it exhibited a mean growth inhibition (GI50) value of approximately 15.72 μM . The mechanism underlying this activity may involve disruption of cell cycle progression and induction of apoptosis in cancer cells.

3. Cholinesterase Inhibition

Inhibitors of acetylcholinesterase (AChE) are vital in treating neurodegenerative diseases such as Alzheimer's disease. The isoindoline derivatives were found to interact with AChE at multiple sites, showcasing significant inhibitory activity . The most potent derivatives achieved IC50 values as low as 0.04 µM, indicating strong potential for therapeutic application in cognitive disorders.

The biological activity of this compound can be attributed to several mechanisms:

- COX Inhibition : The compound inhibits COX enzymes through structural interactions that stabilize the enzyme-substrate complex.

- Antioxidant Activity : It exhibits scavenging activity against reactive oxygen species (ROS), contributing to its anti-inflammatory effects .

- Cell Cycle Arrest : By interfering with key regulatory proteins involved in cell cycle progression, it induces growth arrest in cancer cells .

Table 1: Summary of Biological Activities

| Activity Type | Mechanism | Reference |

|---|---|---|

| Anti-inflammatory | COX inhibition | |

| Anticancer | Cell cycle arrest | |

| Cholinesterase Inhibition | AChE interaction |

Case Study: Anticancer Efficacy

In a comprehensive study conducted by the NCI, various derivatives including this compound were screened against a panel of cancer cell lines. The results indicated that this compound not only inhibited cell growth but also showed selectivity towards specific cancer types, suggesting potential for targeted therapy .

Propiedades

IUPAC Name |

2-(2-ethenoxyethyl)isoindole-1,3-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11NO3/c1-2-16-8-7-13-11(14)9-5-3-4-6-10(9)12(13)15/h2-6H,1,7-8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BSDNTVPHPRJNJD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=COCCN1C(=O)C2=CC=CC=C2C1=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50306761 | |

| Record name | 2-[2-(Ethenyloxy)ethyl]-1H-isoindole-1,3(2H)-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50306761 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

217.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

67643-67-8 | |

| Record name | 67643-67-8 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=179685 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-[2-(Ethenyloxy)ethyl]-1H-isoindole-1,3(2H)-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50306761 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.